N-(4-fluorophenyl)adamantane-1-carbothioamide
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Overview
Description
N-(4-fluorophenyl)adamantane-1-carbothioamide is an organic compound that features a unique structure combining an adamantane core with a 4-fluorophenyl group and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)adamantane-1-carbothioamide typically involves the reaction of adamantane-1-carbohydrazide with 4-fluorobenzaldehyde. The reaction is carried out in ethanol under reflux conditions for about an hour . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)adamantane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)adamantane-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)adamantane-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. The fluorophenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)adamantane-1-carbothioamide
- N-(4-bromophenyl)adamantane-1-carbothioamide
- N-(4-methylphenyl)adamantane-1-carbothioamide
Uniqueness
N-(4-fluorophenyl)adamantane-1-carbothioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20FNS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)adamantane-1-carbothioamide |
InChI |
InChI=1S/C17H20FNS/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
InChI Key |
DQZNTZYXGAWSIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=S)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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